molecular formula C10H8N4 B3371223 2-(2-phenyl-2H-1,2,3-triazol-4-yl)acetonitrile CAS No. 64404-12-2

2-(2-phenyl-2H-1,2,3-triazol-4-yl)acetonitrile

Cat. No.: B3371223
CAS No.: 64404-12-2
M. Wt: 184.20
InChI Key: AFXYZYXQJOHKGY-UHFFFAOYSA-N
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Description

2-(2-phenyl-2H-1,2,3-triazol-4-yl)acetonitrile is a chemical compound that belongs to the class of 1,2,3-triazoles.

Mechanism of Action

Target of Action

The primary target of 2-(2-phenyl-2H-1,2,3-triazol-4-yl)acetonitrile is the α-glycosidase enzyme . This enzyme plays a crucial role in carbohydrate metabolism, specifically in the hydrolysis of glycosidic bonds in complex sugars.

Mode of Action

The compound interacts with α-glycosidase, inhibiting its activity

Biochemical Pathways

By inhibiting α-glycosidase, this compound affects the carbohydrate metabolism pathway . This results in a decrease in the breakdown and absorption of complex sugars, which can have downstream effects on blood glucose levels and other metabolic processes.

Result of Action

The inhibition of α-glycosidase by this compound can lead to a reduction in postprandial hyperglycemia (high blood sugar after meals), which is beneficial for managing diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-phenyl-2H-1,2,3-triazol-4-yl)acetonitrile typically involves a click chemistry approach, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is catalyzed by copper(I) to form the 1,2,3-triazole ring . The general reaction conditions include:

    Reagents: Phenylacetylene, sodium azide, copper(I) iodide

    Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

    Temperature: Room temperature to 60°C

    Time: 12-24 hours

Industrial Production Methods

The use of continuous flow reactors can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(2-phenyl-2H-1,2,3-triazol-4-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using hydrogenation or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether

    Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of primary amines

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate
  • 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol
  • 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde

Uniqueness

2-(2-phenyl-2H-1,2,3-triazol-4-yl)acetonitrile is unique due to its specific structural features, such as the presence of a nitrile group, which can be further functionalized to create a variety of derivatives with different biological activities .

Properties

IUPAC Name

2-(2-phenyltriazol-4-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c11-7-6-9-8-12-14(13-9)10-4-2-1-3-5-10/h1-5,8H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXYZYXQJOHKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653851
Record name (2-Phenyl-2H-1,2,3-triazol-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64404-12-2
Record name 2-Phenyl-2H-1,2,3-triazole-4-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64404-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Phenyl-2H-1,2,3-triazol-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-phenyl-2H-1,2,3-triazol-4-yl)acetonitrile

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